molecular formula C9H17N5S B3065519 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- CAS No. 5133-47-1

1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)-

Cat. No.: B3065519
CAS No.: 5133-47-1
M. Wt: 227.33 g/mol
InChI Key: ZHUKDYCLYXWRAV-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- typically involves the following steps:

    Starting Materials: The synthesis begins with cyanuric chloride, which is a triazine derivative.

    Substitution Reactions: The chlorine atoms in cyanuric chloride are substituted with isopropylamine under controlled conditions. This substitution is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Thionation: The resulting intermediate is then subjected to thionation using a reagent such as phosphorus pentasulfide to introduce the thione group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted triazine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Condensation Products: Schiff bases and other condensation products.

Scientific Research Applications

1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It can interfere with metabolic pathways by inhibiting key enzymes, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.

    Cyanuric Chloride: A key intermediate in the synthesis of various triazine derivatives.

Properties

IUPAC Name

2,6-bis(propan-2-ylamino)-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5S/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUKDYCLYXWRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=S)N=C(N1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199331
Record name 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5133-47-1
Record name 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005133471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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